Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate
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Overview
Description
Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group, a bromine atom, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acrylate: Similar compounds include other trifluoromethylated phenyl acrylates and brominated phenyl acrylates.
4-Bromo-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and bromine groups but lacks the acrylate moiety.
2-Methyl-3-trifluoromethylaniline: Contains the trifluoromethyl group but differs in the position of the amino group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and bromine groups can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C11H9BrF3NO2 |
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Molecular Weight |
324.09 g/mol |
IUPAC Name |
methyl 3-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9BrF3NO2/c1-18-9(17)3-2-6-4-7(12)5-8(10(6)16)11(13,14)15/h2-5H,16H2,1H3 |
InChI Key |
DANPDPJMFIDSFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origin of Product |
United States |
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